![molecular formula C16H16BrNO B5689073 N-benzyl-2-bromo-N-ethylbenzamide](/img/structure/B5689073.png)
N-benzyl-2-bromo-N-ethylbenzamide
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Overview
Description
N-benzyl-2-bromo-N-ethylbenzamide is a chemical compound that has garnered significant attention in the scientific community. This compound is widely used in various research studies due to its unique properties and potential applications.
Scientific Research Applications
N-benzyl-2-bromo-N-ethylbenzamide has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It is widely used in the development of new drugs due to its potential therapeutic effects. Additionally, this compound is also used in various biochemical and physiological studies to understand the mechanism of action of different compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-ethylbenzamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to have a potent inhibitory effect on certain enzymes, making it a potential target for drug development.
Biochemical and Physiological Effects:
N-benzyl-2-bromo-N-ethylbenzamide has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory conditions. Additionally, this compound has also been shown to have antitumor and antiviral properties, making it a potential treatment for various cancers and viral infections.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-benzyl-2-bromo-N-ethylbenzamide in lab experiments is its ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods, making it a convenient compound to work with. However, one of the limitations of this compound is its potential toxicity. It is essential to handle this compound with care and take appropriate safety precautions when working with it.
Future Directions
There are several future directions for N-benzyl-2-bromo-N-ethylbenzamide. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This will help in the development of new drugs and the identification of new therapeutic targets. Finally, more studies are needed to evaluate the potential toxicity of this compound and its effects on the environment.
Conclusion:
In conclusion, N-benzyl-2-bromo-N-ethylbenzamide is a chemical compound that has various scientific research applications. It is widely used in medicinal chemistry and biochemical and physiological studies. This compound has potential therapeutic effects and has been shown to have anti-inflammatory, analgesic, antitumor, and antiviral properties. While there are some limitations to working with this compound, its potential applications make it an essential compound for future research.
Synthesis Methods
The synthesis of N-benzyl-2-bromo-N-ethylbenzamide involves the reaction of N-ethylbenzamide with benzyl bromide in the presence of a base. The reaction takes place at room temperature and yields N-benzyl-2-bromo-N-ethylbenzamide as the final product. The synthesis method for this compound is relatively simple and can be carried out in most laboratories.
properties
IUPAC Name |
N-benzyl-2-bromo-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-18(12-13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVZUCHIJDJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromo-N-ethylbenzamide |
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